molecular formula C5H9NO4 B135756 Methyl 4-nitrobutyrate CAS No. 13013-02-0

Methyl 4-nitrobutyrate

Cat. No. B135756
CAS RN: 13013-02-0
M. Wt: 147.13 g/mol
InChI Key: UBSPKGKFFQKZJB-UHFFFAOYSA-N
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Description

Methyl 4-nitrobutyrate is a derivative of butyric acid . It is also known as 4-Nitrobutyric acid methyl ester . The compound has a molecular weight of 147.13 .


Synthesis Analysis

Methyl 4-nitrobutyrate can be synthesized from nitromethane and acrylic acid methyl ester . Another method involves the reaction of methyl 4-nitrobutyrate with aldehydes, following the enantioselective Henry addition .


Molecular Structure Analysis

The linear formula of Methyl 4-nitrobutyrate is O2N(CH2)3CO2CH3 . The compound has a molecular weight of 147.13 .


Chemical Reactions Analysis

Methyl 4-nitrobutyrate can react with aldehydes in an enantioselective Henry addition .


Physical And Chemical Properties Analysis

Methyl 4-nitrobutyrate is a liquid with a refractive index of 1.438 (lit.) . It has a boiling point of 106-110 °C/9 mmHg (lit.) and a density of 1.149 g/mL at 25 °C (lit.) .

Scientific Research Applications

Application in Organic Synthesis

Specific Scientific Field

The specific scientific field is Organic Chemistry , particularly in the area of Organic Synthesis .

Comprehensive and Detailed Summary of the Application

“Methyl 4-nitrobutanoate” is used in the direct synthesis of γ-nitrobutyric acid methyl esters via Michael Additions promoted by microwave irradiation . This methodology reduces reaction times from days to minutes, compared to conventional conditions .

Detailed Description of the Methods of Application or Experimental Procedures

A solution of α,β-unsaturated ester and the corresponding nitroalkane in DBU or TMG were added to a 10-mL glass microwave reaction vessel containing a stir bar . The reaction was then carried out under microwave irradiation .

Thorough Summary of the Results or Outcomes Obtained

The use of microwave irradiation in this synthesis has been found to reduce reaction times dramatically, typically from days or hours to minutes or even seconds . Additionally, these conditions increased yields and provided cleaner reactions .

Methyl 3-methyl-4-nitrobutanoate

Comprehensive and Detailed Summary of the Application

“Methyl 3-methyl-4-nitrobutanoate” is a related compound that might be used in similar reactions as “Methyl 4-nitrobutanoate”. It was prepared from methyl crotonate and nitromethane under the influence of DBU .

Detailed Description of the Methods of Application or Experimental Procedures

A solution of methyl crotonate (10 mmol), nitromethane (25 mmol) and DBU (0.1 mmol) were added to a 10-mL glass microwave reaction vessel containing a stir bar . The reaction was then carried out under microwave irradiation .

Thorough Summary of the Results or Outcomes Obtained

The specific outcomes of this reaction were not detailed in the source, but it’s likely that this methodology also reduces reaction times and increases yields, similar to the synthesis involving "Methyl 4-nitrobutanoate" .

Methyl 2,2-dimethyl-4-nitrobutanoate

“Methyl 2,2-dimethyl-4-nitrobutanoate” is another related compound . However, the specific applications, methods of application, and results or outcomes obtained for this compound are not detailed in the available sources .

Safety And Hazards

Methyl 4-nitrobutyrate is classified as a combustible liquid . It has a flash point of 185.0 °F - closed cup . The safety data sheet recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Future Directions

The reaction of methyl 4-nitrobutyrate with aldehydes, following the enantioselective Henry addition, was studied . This reaction results in a new, highly versatile family of chiral building blocks due to the presence of three different functional groups on the molecule . These products have potential applications in the synthesis of nonracemic chiral gamma-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and delta-lactones .

properties

IUPAC Name

methyl 4-nitrobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSPKGKFFQKZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156362
Record name Butyric acid, 4-nitro-, methyl ester
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-nitrobutyrate

CAS RN

13013-02-0
Record name Methyl 4-nitrobutyrate
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Record name Butyric acid, 4-nitro-, methyl ester
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Record name Methyl 4-nitrobutyrate
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Record name Butyric acid, 4-nitro-, methyl ester
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Record name Methyl 4-nitrobutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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